![molecular formula C17H16N2O5 B2821072 4-acetyl-N-(4-ethoxy-2-nitrophenyl)benzamide CAS No. 300818-63-7](/img/structure/B2821072.png)
4-acetyl-N-(4-ethoxy-2-nitrophenyl)benzamide
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Description
“4-acetyl-N-(4-ethoxy-2-nitrophenyl)benzamide” is a chemical compound with the molecular formula C10H12N2O4 . It is also known by other names such as p-Acetophenetide, 2’-nitro-; p-Acetophenetidide, 2’-nitro-; 4-Acetamido-3-nitrophenetole; 4-Ethoxy-2-nitro acetanilide .
Molecular Structure Analysis
The molecular structure of “4-acetyl-N-(4-ethoxy-2-nitrophenyl)benzamide” can be obtained from its InChI string: InChI=1S/C10H12N2O4/c1-3-16-8-4-5-9 (11-7 (2)13)10 (6-8)12 (14)15/h4-6H,3H2,1-2H3, (H,11,13) .Physical And Chemical Properties Analysis
The molecular weight of “4-acetyl-N-(4-ethoxy-2-nitrophenyl)benzamide” is 224.2133 . Its melting point is between 103-104°C .Scientific Research Applications
- References : Studies have investigated its radical-scavenging abilities and its impact on cellular health .
- References : Investigations have assessed its efficacy against specific bacterial strains and explored its mode of action .
- References : Researchers have evaluated its cytotoxicity, apoptosis-inducing effects, and potential as an adjunct to existing therapies .
- References : Researchers have utilized it to synthesize novel analogs with potential therapeutic applications .
Antioxidant Properties
Antibacterial Activity
Anticancer Potential
Drug Delivery Systems
Organic Synthesis and Medicinal Chemistry
Photophysical Properties
properties
IUPAC Name |
4-acetyl-N-(4-ethoxy-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-3-24-14-8-9-15(16(10-14)19(22)23)18-17(21)13-6-4-12(5-7-13)11(2)20/h4-10H,3H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTDPVLQMJGNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-ethoxy-2-nitrophenyl)benzamide |
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